molecular formula C7H7BF3KO2S B7768216 potassium;trifluoro-(4-methylsulfonylphenyl)boranuide

potassium;trifluoro-(4-methylsulfonylphenyl)boranuide

Cat. No.: B7768216
M. Wt: 262.10 g/mol
InChI Key: QOZWCMTYKAZMHD-UHFFFAOYSA-N
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Description

potassium;trifluoro-(4-methylsulfonylphenyl)boranuide is a chemical compound with a unique structure and properties that make it valuable in various scientific fields. It is known for its applications in organic synthesis, particularly in the formation of amides, carbamates, and ureas. This compound is often used as a reagent in organic synthesis due to its ability to facilitate the coupling of amino acids for peptide synthesis .

Preparation Methods

The synthesis of potassium;trifluoro-(4-methylsulfonylphenyl)boranuide typically involves the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound in a crystalline form with a yield of approximately 90% . The reaction conditions require careful handling of phosgene and imidazole, as well as the removal of the side product, imidazolium chloride, and solvent to obtain the pure product .

Chemical Reactions Analysis

potassium;trifluoro-(4-methylsulfonylphenyl)boranuide undergoes various chemical reactions, including:

Common reagents used in these reactions include phosgene, imidazole, and various nucleophiles. The major products formed from these reactions are amides, carbamates, and ureas .

Scientific Research Applications

potassium;trifluoro-(4-methylsulfonylphenyl)boranuide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of potassium;trifluoro-(4-methylsulfonylphenyl)boranuide involves its ability to facilitate the formation of amides, carbamates, and ureas. The compound acts as a coupling agent, promoting the reaction between carboxylic acids and amines to form peptide bonds. This process involves the activation of the carboxylic acid group, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

potassium;trifluoro-(4-methylsulfonylphenyl)boranuide is similar to other coupling agents such as carbonyldiimidazole and phosgene. it has unique properties that make it more suitable for certain applications. For example, unlike phosgene, this compound is less hazardous and easier to handle. Similar compounds include:

This compound stands out due to its high yield in synthesis and its versatility in various chemical reactions .

Properties

IUPAC Name

potassium;trifluoro-(4-methylsulfonylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZWCMTYKAZMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)S(=O)(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC=C(C=C1)S(=O)(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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